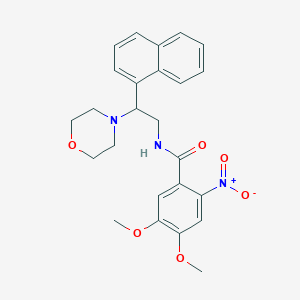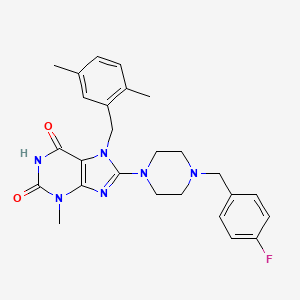![molecular formula C14H9BrN2OS2 B2612194 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 290829-15-1](/img/structure/B2612194.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H13BrN2OS . It is also known by other names such as Antibacterial agent 143, WAY-352832, and has the CID 2305927 in PubChem . The molecular weight of this compound is 373.3 g/mol .
Molecular Structure Analysis
The molecular structure of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” consists of a thiazole ring attached to a thiophene ring via a carboxamide group . The thiazole ring is further substituted with a 4-bromophenyl group . The InChI representation of the molecule is InChI=1S/C17H13BrN2OS/c18-14-8-6-13 (7-9-14)15-11-22-17 (19-15)20-16 (21)10-12-4-2-1-3-5-12/h1-9,11H,10H2, (H,19,20,21) .
Physical And Chemical Properties Analysis
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” has a molecular weight of 373.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 371.99320 g/mol . The topological polar surface area of the compound is 70.2 Ų .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
The compound has potential anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems. Substances with anti-inflammatory properties can help manage these conditions.
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial activity . They can potentially be used in the development of new antimicrobial agents to combat drug-resistant pathogens.
Antifungal Activity
These compounds have demonstrated antifungal properties . Fungal infections are a significant health problem in many parts of the world, and new antifungal agents are continually needed.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral drugs.
Antitumor Activity
The compound has shown potential antitumor or cytotoxic activity . This makes it a candidate for further research in cancer treatment.
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective effects . Neuroprotective drugs are used to prevent nerve cells from dying, so this compound could potentially be used in the treatment of neurodegenerative diseases.
Wirkmechanismus
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has been studied for its potential biological activities Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, is crucial for its biological activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows the compound to interact with its targets in a specific manner.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and molecular structure, particularly the presence of the thiazole ring, may influence its bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWWHWMKAEPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

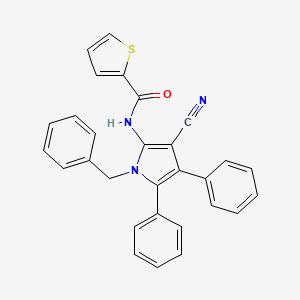
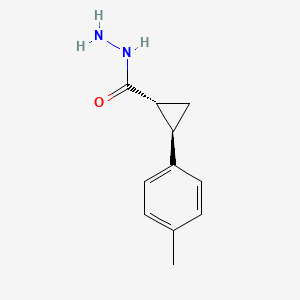
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612117.png)
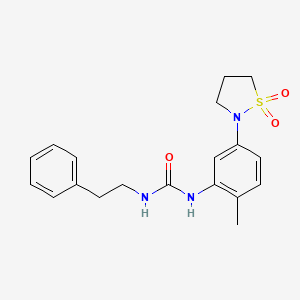
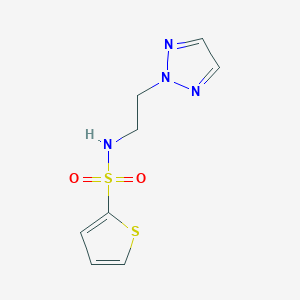
![N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2612123.png)
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2612127.png)

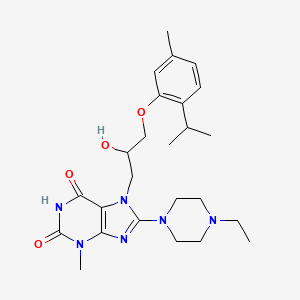
![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)
